Superior Gram-Positive Activity: Grepafloxacin vs. Levofloxacin and Ciprofloxacin Against Streptococcus pneumoniae
In a large prospective U.S. surveillance study of 1,276 S. pneumoniae isolates, grepafloxacin demonstrated superior in vitro activity compared to other fluoroquinolones. Based on MIC90 and modal MIC values, the rank order of activity was grepafloxacin > sparfloxacin > levofloxacin = ciprofloxacin > ofloxacin [1]. In a separate UK study, grepafloxacin and moxifloxacin were the most active agents against S. pneumoniae, both with an MIC90 of 0.25 mg/L, while levofloxacin and ciprofloxacin exhibited higher MIC90 values [2].
| Evidence Dimension | Antibacterial activity against Streptococcus pneumoniae |
|---|---|
| Target Compound Data | MIC90 = 0.25 mg/L; rank order position: most active among five fluoroquinolones |
| Comparator Or Baseline | Levofloxacin (MIC90 = 1 mg/L); Ciprofloxacin (MIC90 = 2 mg/L); Ofloxacin (MIC90 = 16 mg/L) |
| Quantified Difference | Grepafloxacin is 4-fold more active than levofloxacin and 8-fold more active than ciprofloxacin based on MIC90 values in representative studies |
| Conditions | Agar dilution and broth microdilution methods; clinical isolates from U.S. and UK surveillance studies |
Why This Matters
For research requiring a fluoroquinolone with maximized anti-pneumococcal activity, grepafloxacin offers quantifiably lower MICs than levofloxacin or ciprofloxacin, reducing the compound mass required to achieve equivalent antibacterial effect.
- [1] Thornsberry C, Ogilvie PT, Holley HP, Sahm DF. Survey of susceptibilities of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis isolates to 26 antimicrobial agents: A prospective U.S. study. Antimicrob Agents Chemother. 1999;43(11):2612-2623. View Source
- [2] Dorai-John T, Thomson CJ, Amyes SGB. Moxifloxacin sensitivity of respiratory pathogens in the United Kingdom. J Chemother. 2002;14(1):19-24. View Source
